Home > Products > Screening Compounds P118852 > 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine
1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine - 1156389-51-3

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine

Catalog Number: EVT-1675779
CAS Number: 1156389-51-3
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Sitagliptin is a potent and orally active inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). [, , , , ] This enzyme breaks down incretin hormones, which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, sitagliptin increases the levels of incretin hormones, thereby improving glycemic control. [, , , , , , , , ] It is commonly used for the treatment of type 2 diabetes. [, , , , , , ]

3-Oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-phenylpropan-1-amine

Compound Description: This compound belongs to the fused triazole derivative class, which are known inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. [] These inhibitors are recognized for their potential in treating or preventing type 2 diabetes. []

Relevance: Similar to Sitagliptin, this compound features the [, , ]triazolo[4,3-a]pyrazine core, aligning it structurally with 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine. [] The presence of the trifluoromethyl group and the phenylpropan-1-amine substituent distinguishes it structurally. []

((4R,5S)-5-amino-4-(2,4,5-trifluorophenyl)cyclohex-1-enyl)-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone (ABT-341)

Compound Description: ABT-341 is another potent, selective, and orally bioavailable DPP-4 inhibitor. [] It shows promise as a potential treatment for type 2 diabetes due to its ability to effectively reduce glucose fluctuations in preclinical models. []

Relevance: This compound demonstrates structural similarity to 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine through the presence of the central [, , ]triazolo[4,3-a]pyrazine moiety. [] The trifluoromethyl group on the triazolopyrazine ring and the complex cyclohexenyl substituent are additional defining structural features of ABT-341. []

N,N-dimethyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine (Ýmir-2)

Compound Description: Ýmir-2 is a dual-activity compound, functioning as both an acetylcholinesterase (AChE) inhibitor and an α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. [] This dual functionality makes it a potential candidate for treating neurodegenerative diseases like Alzheimer’s disease. []

Relevance: While Ýmir-2 exhibits a [, , ]triazolo[4,3-a]pyrimidine core, rather than the pyrazine ring found in 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine, the overall structural similarity places it as a related compound. [] The presence of the dimethyl-phenyl-ethanamine substituent further defines its structure. []

This list represents a selection of compounds related to 1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine that are mentioned or discussed within the provided scientific papers. These examples showcase the diversity of structures that can be built around the [, , ]triazolo[4,3-a]pyrazine core and their potential for various therapeutic applications.

Overview

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine is a chemical compound characterized by its unique heterocyclic structure, which includes a triazolo ring fused to a pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₇H₉N₅, with a molecular weight of approximately 163.18 g/mol. It has been investigated for its antibacterial properties and as a dual inhibitor targeting c-Met and VEGFR-2 pathways, indicating its relevance in cancer therapy and other therapeutic areas .

Source and Classification

The compound falls under the category of heterocyclic compounds, specifically within the class of triazoles and pyrazines. It is primarily classified as a pharmaceutical intermediate due to its role in the synthesis of various bioactive derivatives. Research has shown that derivatives of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine exhibit diverse biological activities, including antibacterial effects against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

Methods

The synthesis of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine can be achieved through several methods:

  1. Nucleophilic Substitution: Starting from 2,3-dichloropyrazine, the hydrazine group can be introduced via nucleophilic reaction with hydrazine hydrate in ethanol.
  2. Cyclization: The resulting compound can undergo cyclization with triethoxy methane to form key intermediates.
  3. Final Coupling: Subsequent reactions with various anilines or acyl chlorides yield the final product through coupling reactions catalyzed by DIPEA in dichloromethane at room temperature .

Technical Details

The synthetic procedures often involve techniques such as:

  • Thin-Layer Chromatography (TLC): Used to monitor the progress of reactions.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed for structural confirmation.
  • Mass Spectrometry: Utilized to ascertain molecular weights and confirm structures.
Molecular Structure Analysis

Structure

The molecular structure of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine features a triazole ring fused to a pyrazine system. This unique arrangement contributes to its biological activity.

Data

Key structural data includes:

  • Molecular Formula: C₇H₉N₅
  • Molecular Weight: Approximately 163.18 g/mol
  • Functional Groups: Contains both amine and heterocyclic functionalities which are critical for its reactivity and interaction with biological targets.
Chemical Reactions Analysis

The compound participates in various chemical reactions that are essential for its functionalization and derivatization:

  1. Substitution Reactions: The amine group can undergo further substitution reactions to create derivatives with enhanced biological activity.
  2. Coupling Reactions: The presence of reactive sites allows for coupling with different pharmacophores to explore structure–activity relationships.

These reactions are crucial for developing new compounds with improved efficacy against specific biological targets .

Mechanism of Action

The mechanism of action of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine involves its interaction with specific protein targets within cells:

  1. Inhibition of Kinases: Research indicates that derivatives may inhibit key signaling pathways involving c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis.
  2. Biological Pathways: By targeting these pathways, the compound can potentially reduce tumor proliferation and promote apoptosis in cancer cells.

Studies have shown that certain derivatives effectively modulate these pathways, leading to significant biological responses in vitro .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Melting Point: Specific melting points can vary based on purity and synthesis methods.

Chemical Properties

  • Solubility: Generally soluble in polar solvents; solubility can vary based on substituents on the triazole or pyrazine rings.
  • Reactivity: Exhibits reactivity typical of amines and heterocycles, allowing for further chemical modifications.

Relevant data on solubility and stability under various conditions are essential for practical applications in pharmaceuticals .

Applications

The applications of 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine extend into several scientific domains:

  1. Medicinal Chemistry: Used as a building block for synthesizing novel pharmaceutical agents targeting various diseases.
  2. Antibacterial Research: Investigated for its potential antibacterial properties against specific pathogens.
  3. Cancer Therapy Development: Explored as a dual inhibitor for c-Met/VEGFR-2 pathways in cancer treatment strategies.

The versatility of this compound makes it a valuable candidate for ongoing research aimed at developing effective therapeutic agents .

Introduction to Triazolo[4,3-a]pyrazine Derivatives in Medicinal Chemistry

Structural Significance of the Triazolo-Pyrazine Scaffold in Drug Design

The 1,2,4-triazolo[4,3-a]pyrazine scaffold represents a privileged heterocyclic system in modern medicinal chemistry, characterized by a fused bicyclic structure containing multiple nitrogen atoms. This architecture confers exceptional versatility in drug design due to its:

  • Electron-deficient nature, enabling π-π stacking interactions with biological targets and facilitating hydrogen bonding through ring nitrogen atoms [1] [9].
  • Planar configuration that promotes deep penetration into enzyme active sites, particularly kinase domains where it mimics purine motifs [2] [7].
  • Synthetic flexibility allowing diverse functionalization at C3, C6, and C7 positions, enabling extensive structure-activity relationship exploration [5] [9].

The scaffold's significance is exemplified in clinical agents like sitagliptin (anti-diabetic) and simmiparib (anti-cancer), where it serves as the core pharmacophore responsible for target engagement [9]. Computational studies reveal that triazolo[4,3-a]pyrazine derivatives exhibit favorable drug-like properties, with molecular weights typically <500 Da and logP values conducive to cellular permeability [7] [9]. The structure's capacity to maintain aromaticity while accommodating varied substituents makes it indispensable for optimizing pharmacokinetic profiles of drug candidates.

Table 1: Therapeutic Applications of Triazolo[4,3-a]pyrazine Derivatives

Biological TargetTherapeutic AreaRepresentative AgentKey Structural Features
DPP-IVDiabetesSitagliptin3-(Trifluoromethyl) substitution
c-Met/VEGFR-2 kinaseOncologyForetinib analogsPhenoxy linker at C6 position
Bacterial enzymesAnti-infectivesCompound 2eTrifluoromethyl with sulfonamide tail
PDE2CNS disordersPatent derivatives5-Methyl with aminopyrimidine

Role of Ethylamine Substituents in Modulating Bioactivity

The 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine moiety features an ethylamine chain at the C3 position, a strategic modification that profoundly influences biological activity through:

  • Enhanced target affinity: The primary amine engages in salt bridge formation with aspartate/glutamate residues in enzymatic binding pockets. In c-Met kinase inhibitors, this group forms critical hydrogen bonds with MET1160 residue in the hinge region [2] [7].
  • Improved solubility profile: The ionizable amine (predicted pKa ~9.5) increases aqueous solubility at physiological pH compared to non-polar substituents, addressing a key limitation of aromatic heterocycles [3] [5].
  • Conformational flexibility: The ethyl spacer allows rotational freedom, enabling optimal positioning of the terminal amine within diverse binding sites. Molecular modeling studies demonstrate that the amine group adopts multiple orientations when complexed with VEGFR-2 versus c-Met kinases [7].

Structure-activity studies on triazolo[4,3-a]pyrazine derivatives reveal that bioactivity is highly sensitive to stereochemistry at the chiral center. The (S)-enantiomer of 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (structural analog) exhibits 10-fold greater potency than the (R)-configuration against cancer cell lines, underscoring the enantioselective nature of target recognition [4]. The ethylamine group also serves as a synthetic handle for secondary derivatization, enabling the construction of amide and sulfonamide libraries with enhanced potency [9].

Table 2: Bioactivity Modulation via C3 Substituents in Triazolo[4,3-a]pyrazine Derivatives

C3 SubstituentBiological ActivityPotency (IC50/EC50)Key Interactions
TrifluoromethylDPP-IV inhibition (Sitagliptin)18 nMHydrophobic pocket filling
Ethan-1-aminec-Met kinase inhibition (22i)48 nMSalt bridge formation
Carboxylate esterAntibacterial lead>100 μMLimited interactions
UnsubstitutedWeak activityInactiveN/A

Historical Development and Therapeutic Relevance of Triazolo-Pyrazine Derivatives

The medicinal evolution of triazolo[4,3-a]pyrazines traces a trajectory from serendipitous discoveries to rational design:

  • 1980s-1990s: Initial exploration focused on triazolo-pyrazines as benzodiazepine analogs for CNS disorders, though limited success was achieved due to off-target effects [6]. Early synthetic routes relied on cyclization of hydrazine derivatives with dihalopyrazines, producing low yields of minimally substituted cores [5].
  • 2000s: Breakthrough came with Merck's discovery of sitagliptin (FDA-approved 2006), where 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine demonstrated exceptional DPP-IV inhibition (Kd = 1.3 nM). This established the scaffold's capacity for targeted enzyme inhibition [1] [9].
  • 2010-2020: Research pivoted toward oncology applications. Zhang et al. (2020) identified compound 22i ([1,2,4]triazolo[4,3-a]pyrazine with 4-oxo-pyridazinone) exhibiting dual c-Met/VEGFR-2 inhibition and nanomolar cytotoxicity against A549 lung cancer cells [2].
  • 2020-Present: Novel synthetic methodologies enabled C6/C7 functionalization, expanding into anti-infectives. The 2023 antibacterial study demonstrated that ethylamine-derivatized analogs (e.g., 2e) achieve MIC values of 16 μg/mL against E. coli, comparable to ampicillin [9].

Current drug pipelines contain ≥302 active small-molecule candidates incorporating this scaffold, with 7 reaching market approval. Frontier research focuses on hybrid molecules like dual c-Met/VEGFR-2 inhibitors (e.g., 17l) that circumvent resistance mechanisms in oncology [7]. The scaffold's progression exemplifies the transition from opportunistic screening to structure-based design, leveraging advanced crystallography and computational modeling to optimize target engagement.

Table 3: Developmental Milestones of Triazolo[4,3-a]pyrazine Therapeutics

YearDevelopment MilestoneTherapeutic AreaKey Advancement
2006Sitagliptin approvalDiabetesFirst DPP-IV inhibitor drug
2020Compound 22i discoveryOncologyNanomolar c-Met inhibition (48 nM)
2022Dual c-Met/VEGFR-2 inhibitor 17lOncologyBalanced kinase inhibition (c-Met IC50 = 26 nM)
2023Antibacterial derivative 2eAnti-infectivesBroad-spectrum activity (Gram+ and Gram-)

Index of Compound Names Mentioned:

  • 1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine
  • Sitagliptin
  • ABT-341
  • Simmiparib
  • CPL2009-0031
  • Compound 22i
  • Compound 17l
  • Compound 2e
  • Ethyl [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
  • 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Properties

CAS Number

1156389-51-3

Product Name

1-{[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethanamine

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C7H9N5/c1-5(8)7-11-10-6-4-9-2-3-12(6)7/h2-5H,8H2,1H3

InChI Key

OFLOSVJGMUQZLG-UHFFFAOYSA-N

SMILES

CC(C1=NN=C2N1C=CN=C2)N

Canonical SMILES

CC(C1=NN=C2N1C=CN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.